molecular formula C21H27FN4O3 B4046180 1'-[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4'-bipiperidine-4'-carboxamide

1'-[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4'-bipiperidine-4'-carboxamide

Cat. No.: B4046180
M. Wt: 402.5 g/mol
InChI Key: ARJAEZNDZNXWTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4'-bipiperidine-4'-carboxamide is a useful research compound. Its molecular formula is C21H27FN4O3 and its molecular weight is 402.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1'-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide is 402.20671890 g/mol and the complexity rating of the compound is 658. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agents

  • The compound's structural analogs have been explored for their antibacterial properties. For example, pyridonecarboxylic acids and their derivatives have demonstrated significant antibacterial activity due to their interaction with specific bacterial enzymes or cellular structures, highlighting their potential as templates for designing new antibacterial drugs (Egawa et al., 1984).

Kinase Inhibition for Cancer Treatment

  • Derivatives of this compound class have been identified as potent and selective inhibitors of the Met kinase superfamily, demonstrating efficacy in tumor stasis in preclinical models. This research emphasizes the potential of such compounds in developing cancer therapeutics, particularly in targeting specific kinase pathways involved in tumor growth and metastasis (Schroeder et al., 2009).

PARP Inhibitors for Cancer Therapy

  • Phenyl-substituted benzimidazole carboxamide derivatives, similar in structural motif to the compound , have shown excellent potency against PARP enzymes and cellular assays. These findings suggest their usefulness in treating cancers by inhibiting PARP, an enzyme critical in DNA repair processes (Penning et al., 2010).

Polymer Science

  • The compound's core structure has inspired the synthesis of new aromatic polyamides, with applications ranging from materials science to engineering. These polymers are characterized by their high thermal stability, solubility in organic solvents, and potential for creating strong, flexible films, underscoring the versatility of the bipiperidine and pyrrolidinyl motifs in polymer design (Hsiao et al., 1999; Yang et al., 1999).

Computational Chemistry and Material Science

  • Derivatives have been studied through experimental and computational methods for their non-linear optical properties and molecular docking analyses. These studies offer insights into the electronic structures and potential applications of such compounds in designing materials with specific optical properties and investigating their biological interactions at the molecular level (Jayarajan et al., 2019).

Properties

IUPAC Name

1-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN4O3/c22-15-6-2-3-7-16(15)26-18(27)14-17(19(26)28)24-12-8-21(9-13-24,20(23)29)25-10-4-1-5-11-25/h2-3,6-7,17H,1,4-5,8-14H2,(H2,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJAEZNDZNXWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C3CC(=O)N(C3=O)C4=CC=CC=C4F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'-[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4'-bipiperidine-4'-carboxamide
Reactant of Route 2
Reactant of Route 2
1'-[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4'-bipiperidine-4'-carboxamide
Reactant of Route 3
1'-[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4'-bipiperidine-4'-carboxamide
Reactant of Route 4
1'-[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4'-bipiperidine-4'-carboxamide
Reactant of Route 5
1'-[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4'-bipiperidine-4'-carboxamide
Reactant of Route 6
1'-[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4'-bipiperidine-4'-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.